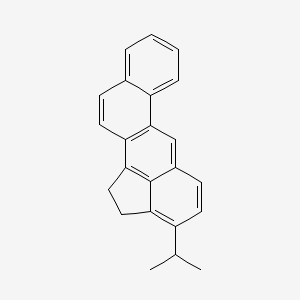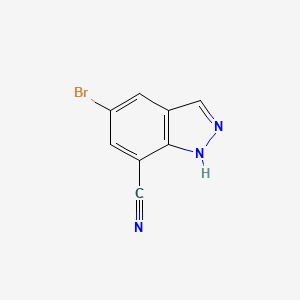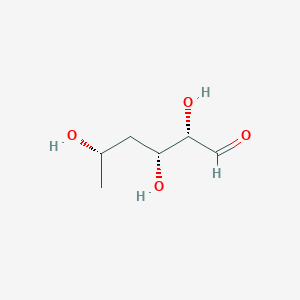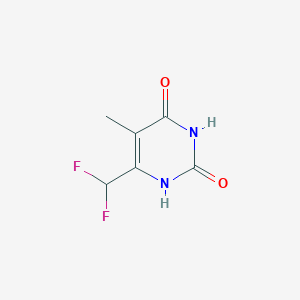
Cholanthrene, 3-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholanthrene, 3-isopropyl- is a polycyclic aromatic hydrocarbon This compound is known for its complex structure and significant biological activity It is a derivative of cholanthrene, with an isopropyl group attached to the third carbon atom of the cholanthrene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholanthrene, 3-isopropyl- typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of cholanthrene, 3-isopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Cholanthrene, 3-isopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of cholanthrene, 3-isopropyl- can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common for cholanthrene, 3-isopropyl-. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents such as halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and various substituted cholanthrene derivatives.
科学的研究の応用
Cholanthrene, 3-isopropyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to its biological activity, including its potential carcinogenic effects.
Medicine: Research on cholanthrene, 3-isopropyl- includes its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
Cholanthrene, 3-isopropyl- exerts its effects through interactions with cellular components. It is known to bind to the aryl hydrocarbon receptor, which leads to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The compound’s mechanism of action is similar to other polycyclic aromatic hydrocarbons, involving the formation of DNA adducts and potential mutagenic effects.
類似化合物との比較
Similar Compounds
Cholanthrene: The parent compound without the isopropyl group.
3-Methylcholanthrene: A similar compound with a methyl group instead of an isopropyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar biological activity.
Uniqueness
Cholanthrene, 3-isopropyl- is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in its interactions with biological targets and its overall effects.
特性
CAS番号 |
63041-70-3 |
|---|---|
分子式 |
C23H20 |
分子量 |
296.4 g/mol |
IUPAC名 |
3-propan-2-yl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C23H20/c1-14(2)17-9-8-16-13-22-18-6-4-3-5-15(18)7-10-19(22)21-12-11-20(17)23(16)21/h3-10,13-14H,11-12H2,1-2H3 |
InChIキー |
LCMHVWHWGIQGLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)







![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)




